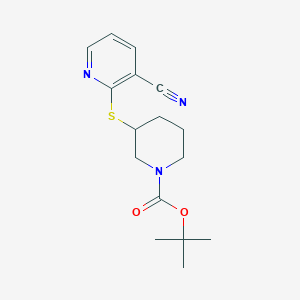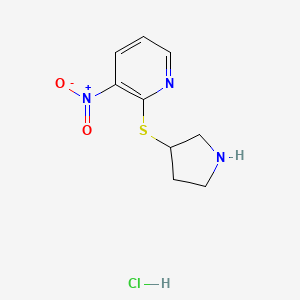
Bis(ethylcyclopentadienyl) ruthenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(ethylcyclopentadienyl) ruthenium, also known as diethylruthenocene, is a metal-organic compound with the chemical formula C₁₄H₁₈Ru. It is commonly used as a precursor in the deposition of ruthenium thin films and well-aligned ruthenium dioxide nanorods. This compound is particularly valued for its role in atomic layer deposition processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(ethylcyclopentadienyl) ruthenium can be synthesized through the reaction of ruthenium trichloride with ethylcyclopentadiene in the presence of a reducing agent such as zinc powder. The reaction is typically carried out in an ethanol solvent at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, this compound is produced using liquid source chemical vapor deposition. This method involves the use of ethylcyclopentadienyl ruthenium as a precursor, which yields polycrystalline columnar ruthenium films with low resistivity, small tensile stress, and excellent step coverage .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(ethylcyclopentadienyl) ruthenium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ruthenium dioxide.
Reduction: It can be reduced to form lower oxidation state ruthenium compounds.
Substitution: It can participate in substitution reactions where the ethylcyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include ruthenium dioxide, lower oxidation state ruthenium compounds, and substituted ruthenium complexes .
Wissenschaftliche Forschungsanwendungen
Bis(ethylcyclopentadienyl) ruthenium has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which bis(ethylcyclopentadienyl) ruthenium exerts its effects involves the interaction of the ruthenium center with various molecular targets. In atomic layer deposition, the compound decomposes to form ruthenium thin films or ruthenium dioxide nanorods. The molecular pathways involved include the adsorption of the compound onto the substrate surface, followed by its decomposition and the formation of the desired film or nanorod structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(cyclopentadienyl) ruthenium
- Bis(methylcyclopentadienyl) ruthenium
- Bis(isopropylcyclopentadienyl) ruthenium
- Bis(ethylcyclopentadienyl) cobalt
- Bis(isopropylcyclopentadienyl) tungsten
Uniqueness
Bis(ethylcyclopentadienyl) ruthenium is unique due to its specific ethyl substituents on the cyclopentadienyl rings, which influence its reactivity and the properties of the films and nanorods it forms. Compared to similar compounds, it offers lower resistivity and better step coverage in thin film applications .
Eigenschaften
Molekularformel |
C14H18Ru |
|---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
5-ethylcyclopenta-1,3-diene;ruthenium(2+) |
InChI |
InChI=1S/2C7H9.Ru/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;/q2*-1;+2 |
InChI-Schlüssel |
OXJUCLBTTSNHOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC[C-]1C=CC=C1.CC[C-]1C=CC=C1.[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



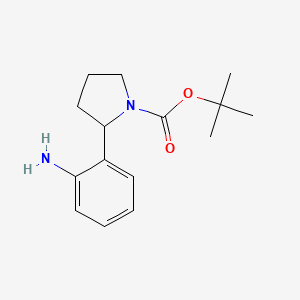
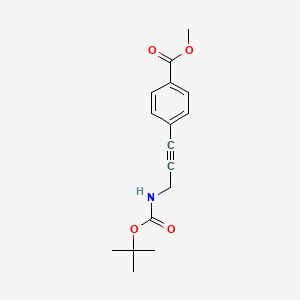

![2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1h-benzo[e]indolium perchlorate](/img/structure/B13974783.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester](/img/structure/B13974788.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[3,2-C]pyridine](/img/structure/B13974810.png)

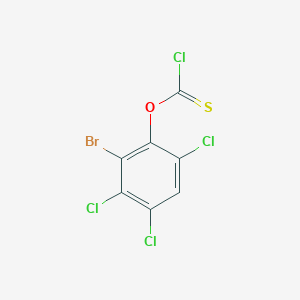
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one](/img/structure/B13974814.png)
